N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide
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Overview
Description
N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to an indole ring, which is further connected to a thiadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole precursors. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final step involves the sulfonylation of the indole ring followed by the acylation of the thiadiazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The indole and thiadiazole rings contribute to the compound’s binding affinity and specificity, allowing it to effectively engage with its targets and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Steviol glycoside: Sweet-tasting compounds derived from the Stevia plant.
Uniqueness
N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide stands out due to its unique combination of an indole ring, sulfonyl group, and thiadiazole ring. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(2,3-dihydroindol-1-ylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-8(17)13-11-14-15-12(20-11)21(18,19)16-7-6-9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKGDSCIHSGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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